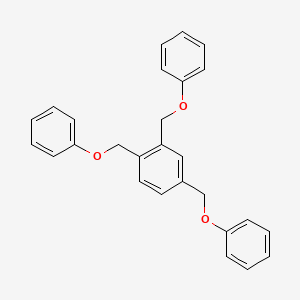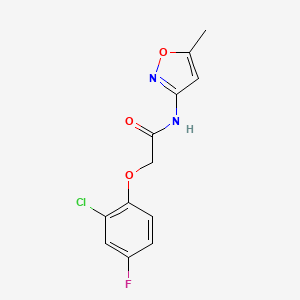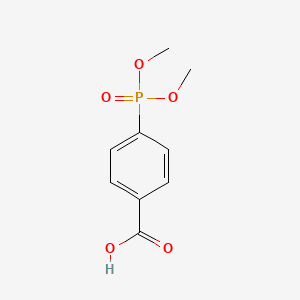
1,2,4-tris(phenoxymethyl)benzene
Vue d'ensemble
Description
1,2,4-tris(phenoxymethyl)benzene, also known as TPMB, is a triphenylmethane derivative that has gained attention in scientific research due to its unique chemical properties. TPMB is a colorless crystalline solid that is soluble in organic solvents and has a high melting point. Its molecular formula is C27H24O3, and its molecular weight is 408.48 g/mol.
Applications De Recherche Scientifique
Catalytic Properties
1,2,4-Tris(phenoxymethyl)benzene and similar compounds have been studied for their catalytic properties, particularly in reactions involving hydroxylation. For instance, specific nickel complexes supported by pyridylalkylamine ligands have shown significant results in the selective hydroxylation of benzene to phenol using hydrogen peroxide, achieving high turnover numbers and selectivity without the formation of quinone or diphenol (Morimoto et al., 2015). Similarly, copper complexes in mesoporous silica-alumina have demonstrated enhanced selectivity in the hydroxylation of benzene to phenol, showing high durability and turnover numbers (Yamada et al., 2015).
Electrochemical and Spectral Properties
The electrochemical and spectral properties of related compounds, such as 1,3,5-tris(aryl)benzenes and 2,4,6-tris(aryl)-1-phenoles, have been explored. These compounds, containing various moieties attached to the central benzene or phenol ring, show interesting electroactive behavior and are used in electropolymerization to create thin films on electrode surfaces (Idzik et al., 2010).
Application in Oxidation and Chlorination Reactions
Compounds like 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine have been synthesized and used in various reactions, including the chlorination of activated arenes and oxidative synthesis under mild conditions. The recyclability of these compounds highlights their potential in sustainable chemical processes (Thorat et al., 2013).
Polymorphism in Solvates
The behavior of solvates of van der Waals host molecules, such as 2,4,6-Triethyl-1,3,5-tris(phenoxymethyl)benzene, in polymorphism through desolvation has been studied. This research provides insights into the structural transformations of such compounds and their potential applications in material science (Bhattacharya & Saha, 2013).
Use in Framework Synthesis
1,3,5-Tris(4-phosphonophenyl)benzene, a compound with structural similarities, has been used in the synthesis of zirconium phosphonate frameworks with honeycomb-like structures. These frameworks demonstrate remarkable thermal stability and hydrolysis resistance, indicating potential applications in various fields (Taddei et al., 2014).
Propriétés
IUPAC Name |
1,2,4-tris(phenoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-4-10-25(11-5-1)28-19-22-16-17-23(20-29-26-12-6-2-7-13-26)24(18-22)21-30-27-14-8-3-9-15-27/h1-18H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBGCDKTIXFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=C(C=C2)COC3=CC=CC=C3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5235835.png)

![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)

![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)
![N-(3-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5235871.png)


![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)
![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)